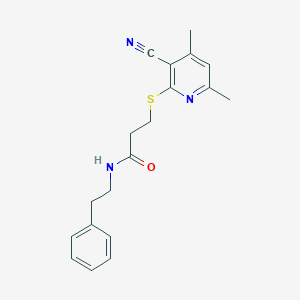

3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide

Description

3-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide is a synthetic organic compound featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 4. The thioether linkage connects the pyridine moiety to a propanamide chain, which is further substituted with a phenethyl group.

Properties

IUPAC Name |

3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-14-12-15(2)22-19(17(14)13-20)24-11-9-18(23)21-10-8-16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDZRKUOOHYEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCCC(=O)NCCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide typically involves multiple steps:

Formation of the Pyridine Intermediate: The initial step involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine to form 3-cyano-4,6-dimethyl-2-pyridone.

Thioether Formation: The pyridone intermediate is then reacted with a thiol, such as phenylthiol, under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity is ongoing, with studies focusing on its interaction with various biological targets.

Medicine

In medicine, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the thioether and amide groups could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure: Features a pyridine ring with cyano and distyryl groups (4,6-positions), a thioether-linked acetamide chain, and a 4-chlorophenyl substituent.

- Synthesis: Prepared by reacting 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate .

- Key Difference : The acetamide chain (vs. propanamide) and distyryl substituents (vs. methyl groups) distinguish it from the target compound.

b) 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)

- Structure: Cyclized derivative of Compound 2, with a fused thienopyridine system and loss of the cyano group.

- Synthesis: Derived from thermal cyclization of Compound 2 in ethanolic sodium ethoxide .

- Key Difference: Cyclization eliminates the thioether linkage and cyano group, reducing insecticidal potency compared to open-chain analogs .

c) 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide

- Structure: Biaryl-substituted pyridine core with morpholino groups and an isoxazole-linked acetamide.

- Activity: Demonstrated CD73 enzyme inhibition, reversing adenosine-mediated immune suppression in T cells .

- Key Difference: The morpholino and isoxazole substituents confer distinct biological targeting compared to the phenethyl group in the target compound.

Insecticidal Activity Against Cowpea Aphid (Aphis craccivora)

| Compound | LC50 (ppm) at 24h | LC50 (ppm) at 48h | Toxic Ratio vs. Acetamiprid |

|---|---|---|---|

| Compound 2 | 0.192 (adults) | 0.041 (adults) | 3.2x higher activity |

| Compound 3 | 0.841 (adults) | 0.095 (adults) | 1.5x higher activity |

| Acetamiprid (Reference) | 0.006 (adults) | 0.023 (adults) | — |

Key Findings :

- Open-chain vs.

- Substituent Effects : Distyryl groups in Compound 2 enhance lipophilicity and target binding, while methyl groups in the target compound may optimize metabolic stability .

Enzyme Inhibition and Therapeutic Potential

- CD73 Inhibitors: Derivatives with morpholino-substituted biaryl pyridines (e.g., 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide) show immune-modulatory effects, suggesting that pyridine-thioether scaffolds are versatile for drug discovery .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound (Predicted) | Compound 2 | Compound 3 |

|---|---|---|---|

| Molecular Weight | 353.45 g/mol | 507.62 g/mol | 559.67 g/mol |

| LogP (Lipophilicity) | ~3.2 (moderate) | ~5.1 (high) | ~4.8 (high) |

| Hydrogen Bond Acceptors | 5 | 6 | 5 |

Biological Activity

The compound 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenethylpropanamide is a member of the thioamide class, characterized by its unique structural features that include a pyridine ring with a cyano group and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioether moiety may interact with various enzymes, potentially acting as an inhibitor. This interaction can lead to the modulation of metabolic pathways.

- Receptor Binding : The structural characteristics allow it to bind to specific receptors, influencing signal transduction pathways.

- Lipophilicity : The presence of the cyano and thio groups enhances its lipophilicity, improving bioavailability and cellular uptake.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of various bacteria and fungi.

Insecticidal Properties

The compound's structural components are known to enhance biological activity in insecticidal applications. Its efficacy against certain insect pests has been noted in agricultural studies, indicating potential for use in pest control formulations.

Cytotoxicity Studies

Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. A study involving various concentrations showed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Studies

- Insecticidal Efficacy : In a controlled study, this compound was tested against Aedes aegypti. Results indicated a significant reduction in larval survival rates at concentrations above 50 ppm.

- Antimicrobial Testing : A comparative study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.